2-(1-adamantyl)-6-bromo-4-quinolinecarboxylic acid
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Description
The compound “2-(1-adamantyl)-6-bromo-4-quinolinecarboxylic acid” is a complex organic molecule. It contains an adamantyl group, which is a type of polycyclic hydrocarbon that has unique physical and chemical properties . Adamantanes are fascinating due to their unique structural, biological, and stimulus-responsive properties . They are members of the larger family of diamondoids, named so because they are nanoscale substructures of the sp3-hybridized diamond lattice and are characterized by a high degree of symmetry .
Synthesis Analysis
The synthesis of adamantane derivatives is often achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . The synthesis of substituted adamantanes and substituted higher diamondoids is frequently achieved via carbocation or radical intermediates . The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .Molecular Structure Analysis
Adamantane molecules can be described as the fusion of three cyclohexane rings . The molecule is both rigid and virtually stress-free . Adamantane is the most stable isomer of C10H16 . The spatial arrangement of carbon atoms in the adamantane molecule is the same as in the diamond crystal .Chemical Reactions Analysis
Adamantanes are a fascinating class of polycyclic hydrocarbons that have unique physical and chemical properties . The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .Physical and Chemical Properties Analysis
Adamantanes are characterized by their unique physical and chemical properties . They are nanoscale substructures of the sp3-hybridized diamond lattice and are characterized by a high degree of symmetry . Adamantane is the most stable isomer of C10H16 .Safety and Hazards
The safety data sheet for 1-Adamantylamine, a related compound, indicates that it is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust, to wash skin thoroughly after handling, and to not eat, drink, or smoke when using this product .
Future Directions
Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials . Recent advances in the area of selective C–H functionalization are highlighted with an emphasis on the H-atom abstracting species and their ability to activate the particularly strong C–H bonds that are characteristic of these caged hydrocarbons . This provides insights that can be applied to the C–H functionalization of other substrate classes .
Properties
IUPAC Name |
2-(1-adamantyl)-6-bromoquinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrNO2/c21-14-1-2-17-15(6-14)16(19(23)24)7-18(22-17)20-8-11-3-12(9-20)5-13(4-11)10-20/h1-2,6-7,11-13H,3-5,8-10H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQEXPSRCKYVCBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NC5=C(C=C(C=C5)Br)C(=C4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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